Propafenone-d5 Hydrochloride

Description

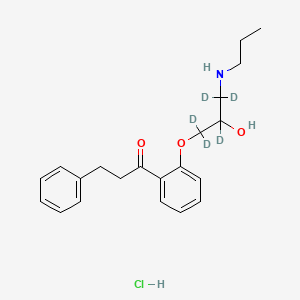

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-FIFLIBHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Role of Propafenone-d5 Hydrochloride in Modern Pharmaceutical Research: A Technical Guide

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of modern drug development and clinical pharmacology, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Propafenone, a Class 1C antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias such as atrial and ventricular arrhythmias.[1][2][3][4][5][6][7] Its therapeutic efficacy and potential for adverse effects necessitate precise monitoring of its plasma concentrations, particularly given its complex, genetically determined metabolism.[8][9][10][11][12] This is where Propafenone-d5 Hydrochloride, a stable isotope-labeled (SIL) analog of the parent drug, emerges as an indispensable tool for researchers.[13][14]

This technical guide provides an in-depth exploration of the scientific principles and practical applications of this compound in research. We will delve into its critical function as an internal standard in bioanalytical assays, its utility in elucidating metabolic pathways, and the rigorous methodologies that underpin its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical tool to ensure the integrity and accuracy of their data.

The Scientific Rationale for Deuteration in Bioanalysis

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a foundational technique in modern analytical chemistry.[15] Deuterated compounds, such as this compound, are chemically almost identical to their non-deuterated counterparts.[16] This near-identical chemical nature ensures they exhibit the same behavior during critical analytical steps including sample extraction, chromatographic separation, and ionization in a mass spectrometer.[16]

The key distinction lies in their mass. The increased mass of the deuterated analog allows it to be differentiated from the unlabeled analyte by a mass spectrometer.[16] By introducing a known quantity of the deuterated internal standard into a sample, it is possible to correct for variability that can arise during the analytical workflow, such as sample preparation losses and matrix effects.[16] This principle is the bedrock of accurate and precise quantification in complex biological matrices.

Core Application: this compound as an Internal Standard in LC-MS/MS

The gold standard for the quantitative analysis of propafenone and its metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][17] The unparalleled sensitivity and selectivity of this technique are further enhanced by the use of a stable isotope-labeled internal standard like this compound.[18]

The Causality Behind Experimental Choices

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While structurally similar compounds can be used, a stable isotope-labeled analog is the ideal choice because it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement. This co-elution ensures the most accurate correction for any analytical variability, leading to highly reliable and reproducible data.

The workflow for a typical bioanalytical method for propafenone using this compound as an internal standard is a self-validating system. Each step is designed to minimize error and ensure the final concentration measurement is a true reflection of the analyte's presence in the original sample.

Experimental Workflow: Quantification of Propafenone in Human Plasma

The following diagram illustrates a typical workflow for the quantification of propafenone in human plasma using LC-MS/MS with this compound as an internal standard.

Sources

- 1. veeprho.com [veeprho.com]

- 2. [Propafenone--a promising anti-arrhythmia agent?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daicelpharmastandards.com [daicelpharmastandards.com]

- 4. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propafenone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Deuteration - ThalesNano [thalesnano.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Propafenone-d5 Hydrochloride chemical properties and structure

An In-depth Technical Guide to Propafenone-d5 Hydrochloride: Chemical Properties, Structure, and Application

Introduction

Propafenone is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias, such as atrial and ventricular arrhythmias.[1] Its mechanism of action involves the blockage of sodium (INa), potassium (IK), and calcium (ICa) currents in cardiac cells, thereby stabilizing the cardiac membrane potential.[2][3] In the fields of drug metabolism, pharmacokinetics (DMPK), and bioanalytical science, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis. This compound (Propafenone-d5 HCl) is the deuterium-labeled analog of Propafenone HCl. It serves as an indispensable tool for researchers, providing the highest level of accuracy and precision in the quantification of propafenone in biological matrices through mass spectrometry-based assays.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and core applications of this compound, with a focus on its role as an internal standard in modern analytical workflows.

Chemical Identity and Structure

Propafenone-d5 HCl is structurally identical to propafenone HCl, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium (2H or D). This substitution is strategically placed to ensure metabolic stability and prevent isotopic exchange while minimally affecting the molecule's chemical behavior.

The most common isotopologue, identified by CAS number 1346605-05-7, features deuterium labeling on the hydroxypropylamino propoxy side chain.[3][6] This specific placement is critical as it is remote from the primary sites of metabolism, ensuring the label is retained throughout the analytical process.

IUPAC Name: 1-(2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d5)phenyl)-3-phenylpropan-1-one, monohydrochloride[3][5]

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound, with the five deuterium atoms explicitly marked.

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in molecular weight compared to the unlabeled parent compound, a critical feature for mass spectrometric differentiation. Other physicochemical properties remain largely unchanged, ensuring that the labeled standard behaves nearly identically to the analyte during sample extraction and chromatography.

| Property | Value | References |

| CAS Number | 1346605-05-7 | [3][6][7] |

| Molecular Formula | C₂₁H₂₂D₅NO₃ • HCl | [3] |

| Formula Weight | 382.9 g/mol | [3][7] |

| Appearance | Crystalline solid / Solid / Powder | [2][3][7] |

| Purity | ≥98%; ≥99% deuterated forms (d₁-d₅) | [2][3] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone. Sparingly soluble in aqueous buffers. | [2][3][8] |

| Storage | Store at -20°C for long-term stability. | [7][8] |

The Critical Role of Propafenone-d5 HCl as an Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control sample at a known, constant concentration. Its purpose is to correct for variability during the analytical workflow.

Causality Behind Experimental Choice: An ideal IS should be a stable, isotopically labeled version of the analyte itself. This is because SIL standards exhibit:

-

Identical Extraction Recovery: They have the same polarity and chemical properties as the analyte, ensuring they are extracted from the biological matrix (e.g., plasma, urine) with the same efficiency.

-

Similar Chromatographic Behavior: They co-elute with the analyte, meaning they experience the same chromatographic conditions and potential matrix effects at the same retention time.[9][10]

-

Comparable Ionization Efficiency: They ionize identically in the mass spectrometer source, correcting for any fluctuations in instrument response.

Propafenone-d5 HCl fulfills these criteria perfectly. It is chemically identical to propafenone but has a mass difference of 5 Daltons. The mass spectrometer can easily distinguish between the analyte (propafenone) and the IS (propafenone-d5) based on their different mass-to-charge (m/z) ratios, allowing for precise and accurate quantification even if sample loss occurs during preparation or if instrument sensitivity drifts.[9][11]

Analytical Methodologies: Quantification by LC-MS/MS

The quantification of propafenone in biological samples is a common requirement in clinical trials and therapeutic drug monitoring.[12] LC-MS/MS is the preferred method due to its high sensitivity, specificity, and speed.

Experimental Protocol: Propafenone Quantification in Human Plasma

This protocol describes a robust and validated method for determining propafenone concentrations in human plasma using Propafenone-d5 HCl as an internal standard.[9][13][14]

1. Materials and Reagents:

-

Propafenone HCl (analyte reference standard)

-

Propafenone-d5 HCl (internal standard)

-

Human Plasma (K₂EDTA)

-

HPLC-grade Methanol and Acetonitrile

-

HPLC-grade Formic Acid and Ammonium Acetate

-

Milli-Q or equivalent purified water

2. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Propafenone HCl in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Propafenone-d5 HCl in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol/water to create calibration standards (e.g., 0.5 - 500 ng/mL). Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the analysis and damage the HPLC column.

-

Procedure:

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 50 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile or methanol (protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

4. LC-MS/MS Conditions:

-

Rationale: The liquid chromatography step separates the analyte and IS from other endogenous components of the plasma extract. The tandem mass spectrometry step provides selective and sensitive detection.

-

Chromatographic Conditions: [9][14]

-

HPLC System: Agilent 1260 Infinity II or equivalent.[15]

-

Column: C18 reverse-phase column (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of (A) 5 mM Ammonium Acetate with 0.2% Formic Acid in water and (B) Methanol.[13]

-

Injection Volume: 5-20 µL.[15]

-

Column Temperature: 40°C.[15]

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 4000).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Propafenone: Q1: 342.2 m/z → Q3: 116.1 m/z.[13]

-

Propafenone-d5 (IS): Q1: 347.2 m/z → Q3: 116.1 m/z or other stable fragment.

-

-

Rationale for MRM: In the first quadrupole (Q1), ions corresponding to the parent molecule's mass are selected. These ions are then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects for a specific fragment ion. This two-stage mass filtering provides exceptional specificity, eliminating noise and interference.

-

5. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibrators.

-

The concentration of propafenone in unknown samples is determined by interpolating their peak area ratios from this calibration curve.

Analytical Workflow Diagram

Caption: LC-MS/MS workflow for Propafenone quantification.

Conceptual Synthesis

The synthesis of Propafenone-d5 HCl involves multi-step organic synthesis. While specific routes are often proprietary, a general approach can be inferred from the synthesis of the parent drug.[16][17] The process typically involves:

-

Synthesis of a Key Intermediate: A core scaffold of the molecule, such as 2'-hydroxy-3-phenylpropiophenone, is prepared.[18]

-

Introduction of the Side Chain: This intermediate is reacted with an epoxide, like epichlorohydrin.[16]

-

Amination with Labeled Precursor: The crucial step involves the reaction of the resulting epoxide intermediate with a deuterated n-propylamine (n-propylamine-d5) to introduce the stable isotope label.

-

Salt Formation: The final free base is reacted with hydrochloric acid to yield the stable and more soluble hydrochloride salt.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. It should be considered hazardous until comprehensive toxicological data is available. Standard laboratory precautions should be taken:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid ingestion, inhalation, and contact with skin or eyes.

-

Wash hands thoroughly after handling.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[2]

Conclusion

This compound is a vital analytical tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its properties as a stable isotope-labeled internal standard make it the preferred choice for accurate and precise quantification of propafenone in complex biological matrices. The well-established LC-MS/MS methodologies leveraging this standard enable high-quality data generation for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ultimately contributing to the safe and effective use of propafenone in clinical practice.

References

-

Bio-Connect. (n.d.). This compound. [Link]

-

DC Chemicals. (n.d.). Propafenone D5 hydrochloride Datasheet. [Link]

-

National Center for Biotechnology Information. (n.d.). R-(-)-Propafenone-d5 Hydrochloride. PubChem Compound Summary. [Link]

- Shodiyeva, N. S., et al. (2018). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.

- Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre.

-

Li, X., et al. (2009). Determination of Propafenone Hydrochloride by Flow-Injection Analysis Coupled With Resonance Light Scattering Detection. Luminescence, 24(2), 79-83. [Link]

-

Quick Company. (n.d.). Process For Preparing Propafenone Hydrochloride And Its Intermediates. [Link]

-

IBI Corp. (2022). Preparation method of propafenone hydrochloride intermediate. CN115124409. [Link]

- BenchChem. (n.d.). Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafenone-d5.

- Google Patents. (2015). Synthesis method of propafenone hydrochloride. CN104262178A.

- ResearchGate. (n.d.). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC.

- Lanjewar, A., & Patidar, D. (n.d.). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form.

-

USP-NF. (2018). Propafenone Hydrochloride Extended-Release Capsules. [Link]

- Wang, W. Z., et al. (1992). SYNTHESIS OF PROPAFENONE HYDROCHLORIDE. Chinese Journal of Pharmaceuticals.

- BenchChem. (n.d.). The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard.

-

National Center for Biotechnology Information. (n.d.). Propafenone. PubChem Compound Summary for CID 4932. [Link]

-

Veeprho. (n.d.). Propafenone-D5 (HCl Salt). [Link]

- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.

-

Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]

-

ResearchGate. (n.d.). Multiple reactions monitoring (MRM) chromatograms of blank normal human plasma. [Link]

-

Lanchote, V. L., et al. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of Chromatography B, 852(1-2), 543-549. [Link]

-

Kroemer, H. K., et al. (1994). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Methods and Findings in Experimental and Clinical Pharmacology, 16(3), 203-210. [Link]

-

Keller, K., et al. (1982). [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. Arzneimittelforschung, 32(1), 1-6. [Link]

Sources

- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Propafenone D5 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 17. Propafenone Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Core Analytical Mechanism of Propafenone-d5 Hydrochloride as a Stable Isotope-Labeled Internal Standard

<[An In-depth Technical Guide] >

Executive Summary

The accurate quantification of pharmacologically active compounds in complex biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the technique is susceptible to variations in sample preparation and matrix effects, which can compromise data integrity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Propafenone-d5 Hydrochloride, is the most robust strategy to mitigate these variabilities. This guide elucidates the core analytical mechanism by which Propafenone-d5 HCl ensures the accuracy and precision of propafenone quantification. It will detail the principles of isotope dilution mass spectrometry, the concept of physicochemical equivalence coupled with mass spectrometric distinction, and provide a field-proven experimental protocol for its application.

The Imperative for Precision in Bioanalysis: Overcoming Analytical Hurdles

Quantitative bioanalysis is fundamentally challenged by two major issues: sample preparation variability and matrix effects.[1][2]

-

Sample Preparation Variability: During the extraction of an analyte like propafenone from a biological matrix (e.g., plasma or serum), unavoidable and inconsistent losses can occur at multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This can lead to either ion suppression or enhancement, causing an under- or overestimation of the analyte's true concentration.[1][3] These effects are often unpredictable and can vary significantly between individual patient samples.[4][5]

To achieve reliable and reproducible data, a corrective method is not just recommended, but essential. This is the role of the internal standard.

The Gold Standard: The Stable Isotope-Labeled Internal Standard (SIL-IS)

While various compounds can be used as internal standards, the SIL-IS is considered the "gold standard" in quantitative mass spectrometry.[6][7][8] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[7] Propafenone-d5 HCl is the deuterated form of propafenone, where five hydrogen atoms are replaced by deuterium.[9]

The superiority of a SIL-IS, like Propafenone-d5, over a structural analog lies in its near-identical chemical and physical properties to the analyte.[6][10] This ensures it behaves almost identically during sample processing and chromatographic analysis, providing the most accurate correction for analytical variability.[11][12]

Core Analytical Mechanism of Action: Propafenone-d5 HCl

The "mechanism of action" for Propafenone-d5 as an internal standard is not pharmacological but analytical. It is a three-fold principle based on the technique of Isotope Dilution Mass Spectrometry (IDMS).[8][13][14]

3.1 Physicochemical Homogeneity: A Perfect Proxy

Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, Propafenone-d5 and native propafenone exhibit:

-

Identical Extraction Recovery: They are extracted from the matrix with the same efficiency.[12]

-

Identical Chromatographic Co-elution: They have the same retention time on an LC column, meaning they enter the mass spectrometer's ion source at the exact same moment.[11]

-

Identical Ionization Efficiency: They are suppressed or enhanced by matrix effects to the same degree.[5]

By adding a known concentration of Propafenone-d5 to the unknown sample before any sample preparation steps, it becomes a perfect tracer for the native propafenone.

3.2 Mass Spectrometric Heterogeneity: The Key to Differentiation

While chemically identical, the five deuterium atoms give Propafenone-d5 a mass-to-charge ratio (m/z) that is five units higher than propafenone. The mass spectrometer can easily distinguish between the analyte and the SIL-IS.[12] In a tandem mass spectrometer (MS/MS), specific precursor-to-product ion transitions are monitored for each compound, ensuring unambiguous detection and quantification.

3.3 Ratiometric Correction: The Foundation of Accuracy

The final concentration is not determined by the absolute signal intensity of the analyte, but by the ratio of the analyte's peak area to the internal standard's peak area.[15]

Here's the causality:

-

If a sample experiences low recovery during extraction, the absolute signal for both propafenone and Propafenone-d5 will decrease proportionally.

-

If a sample suffers from ion suppression, the signal for both compounds will be reduced to the same extent.

In both scenarios, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration. This ratiometric calculation effectively normalizes for any sample-specific variations, yielding highly accurate and precise results.[5][7]

Visualization of the Analytical Principle and Workflow

Diagram 1: Conceptual Mechanism of Ratiometric Correction

This diagram illustrates how the analyte-to-internal standard ratio remains constant despite variations in absolute signal due to sample loss or matrix effects.

Caption: LC-MS/MS workflow with an internal standard.

Experimental Protocol: Quantification of Propafenone in Human Plasma

This protocol is a self-validating system designed for robustness and compliance with regulatory guidelines such as those from the FDA. [16][17]

5.1. Materials and Reagents

-

Propafenone Hydrochloride Reference Standard

-

This compound (Internal Standard)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid

-

Control Human Plasma (K2EDTA)

5.2. Preparation of Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Propafenone and Propafenone-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Propafenone primary stock in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Propafenone-d5 primary stock in 50:50 acetonitrile:water. Rationale: The IS concentration should be chosen to yield a robust and reproducible signal in the mass spectrometer.

5.3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well plate.

-

Add 200 µL of the IS working solution in acetonitrile to each well. Causality: Adding the IS in the precipitation solvent ensures immediate and complete mixing and initiates protein precipitation simultaneously.

-

Vortex the plate for 2 minutes to ensure complete protein denaturation.

-

Centrifuge at 4000 rpm for 10 minutes at 10°C to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

The following provides a typical set of starting conditions.

| Parameter | Condition | Rationale |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for propafenone. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |

| Injection Volume | 5 µL | Balances sensitivity with column loading. |

| Ionization Mode | ESI Positive | Propafenone contains a basic nitrogen, ideal for positive ionization. |

| MS/MS Transitions | Propafenone: 342.2 > 116.2 m/z | Specific precursor>product transition for quantification. |

| Propafenone-d5: 347.2 > 116.2 m/z | Note the +5 Da shift in the precursor ion. |

Data Interpretation and Method Validation

6.1. Building the Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Propafenone Area / Propafenone-d5 Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

6.2. Assessing Method Performance

The method's performance must be validated according to regulatory guidelines. [17][18]The inclusion of Propafenone-d5 is critical for passing acceptance criteria for the following tests:

-

Accuracy & Precision: QC samples at low, medium, and high concentrations are analyzed. The use of the SIL-IS ensures that results are typically within ±15% of the nominal value. [19]* Matrix Effect: The response of the analyte in post-extraction spiked samples from different biological sources is compared to its response in a clean solution. The SIL-IS is expected to track and correct for any variability, keeping the calculated concentration consistent. [5]* Recovery: The extraction efficiency is evaluated, and while it does not need to be 100%, the SIL-IS ensures that the recovery is consistent across the concentration range. [2]

Conclusion

This compound is not merely an additive in an assay; it is the cornerstone of a robust analytical method based on the principles of isotope dilution mass spectrometry. Its analytical mechanism of action relies on the powerful combination of being a perfect physicochemical proxy for propafenone while being distinct in mass. This dual nature allows it to co-elute, co-extract, and co-ionize with the analyte, thereby perfectly tracking and correcting for inevitable experimental variations. By enabling accurate ratiometric quantification, Propafenone-d5 ensures the generation of reliable, reproducible, and defensible data essential for critical decision-making in drug development and clinical research.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

Fung, E. N., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Yuan, B., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6129–6136. Available at: [Link]

-

Xiong, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 94, 153–159. Available at: [Link]

-

Gomes, N. A., et al. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 98, 290–297. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

-

Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Available at: [Link]

-

ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Available at: [Link]

-

Singh, S., et al. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756. Available at: [Link]

-

Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

Olorunfemi, O. I., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research, 8(12), 1-13. Available at: [Link]

-

U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Available at: [Link]

-

OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Isotope dilution. Available at: [Link]

-

Britannica. (n.d.). Isotope dilution. Available at: [Link]

-

Hoofnagle, A. N., & Wener, M. H. (2009). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Clinical Chemistry, 55(6), 1112-1116. Available at: [Link]

-

ResearchGate. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Available at: [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Propafenone Hydrochloride?. Available at: [Link]

-

Drugs.com. (n.d.). Propafenone: Package Insert / Prescribing Information / MOA. Available at: [Link]

-

PubChem. (n.d.). Propafenone Hydrochloride. Available at: [Link]

Sources

- 1. waters.com [waters.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. scispace.com [scispace.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texilajournal.com [texilajournal.com]

- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 14. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Navigating Bioanalytical Frontiers: A Technical Guide to the Commercial Availability and Application of Propafenone-d5 Hydrochloride

This guide provides an in-depth technical overview of Propafenone-d5 Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. We will delve into its commercial availability, core applications, and the scientific principles underpinning its use, particularly as an internal standard in pharmacokinetic and bioequivalence studies.

The Imperative of Stable Isotope-Labeled Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, co-eluting during chromatography and demonstrating similar behavior during sample extraction and ionization.[1] This minimizes variability and corrects for matrix effects, ion suppression or enhancement, and inconsistencies in sample handling.[1] Deuterium-labeled compounds, such as this compound, fulfill this role by being chemically identical to the parent drug but distinguishable by their increased mass.[1]

Propafenone is a Class 1C antiarrhythmic agent used to treat supraventricular and ventricular arrhythmias.[3][4] Its metabolism is complex and genetically determined, primarily occurring via the CYP2D6, CYP3A4, and CYP1A2 enzymes to form active metabolites like 5-hydroxypropafenone and norpropafenone.[4][5] Accurate quantification of propafenone and its metabolites in biological matrices is therefore crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[6][7] this compound serves as an invaluable tool in these analyses, ensuring the accuracy and precision of the resulting data.[6][8]

Commercial Availability and Sourcing of this compound

This compound is available from several specialized chemical suppliers that cater to the research and pharmaceutical industries. When selecting a supplier, it is crucial to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and the supplier's quality management system (e.g., cGMP certification). A comprehensive CoA should include characterization data from techniques like 1H NMR, 13C NMR, mass spectrometry, and HPLC to confirm the identity and purity of the compound.[3]

Below is a comparative table of some commercial suppliers of this compound:

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Notes |

| Daicel Pharma | This compound | Not explicitly stated | High Purity | Contact for details | Provides a comprehensive Certificate of Analysis from a cGMP-certified lab.[3] |

| MedchemExpress | Propafenone-d5 (hydrochloride) | Not explicitly stated | High Purity | Various sizes available | Labeled as a stable isotope for research use only.[8] |

| Simson Pharma Limited | This compound | 1398066-02-8 | High Quality | Contact for details | Accompanied by a Certificate of Analysis. |

| Cayman Chemical | Propafenone-d5 (hydrochloride) | 1346605-05-7 | ≥99% deuterated forms (d1-d5) | Various sizes available | Intended for use as an internal standard for the quantification of propafenone by GC- or LC-MS.[9] |

| Toronto Research Chemicals (via Fisher Scientific) | 5-Hydroxy this compound | 1215370-87-8 | High-purity | 10 mg | A deuterated version of the primary metabolite.[10] |

| Sussex Research Laboratories Inc. | 5-Hydroxy Propafenone-d5.HCl | 1215370-87-8 | >95% (HPLC) | Contact for details | A deuterated version of the primary metabolite.[11] |

Note: The availability and specifications of products are subject to change. Researchers should always verify the information directly with the suppliers.

Experimental Protocol: Quantification of Propafenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a detailed, step-by-step methodology for the quantitative analysis of propafenone in human plasma. This protocol is a synthesized representation based on established bioanalytical methods.[6][12][13]

Materials and Reagents

-

Propafenone Hydrochloride (Analyte)

-

This compound (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (AR Grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1.0 mg/mL): Accurately weigh approximately 2 mg of Propafenone Hydrochloride and this compound into separate 2 mL volumetric flasks. Dissolve and bring to volume with HPLC-grade methanol.[6][12]

-

Working Solutions: Prepare serial dilutions of the Propafenone Hydrochloride stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL with the same solvent mixture.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

HPLC System: A system capable of delivering a precise and stable flow rate (e.g., Shimadzu, Agilent).[13][14]

-

Chromatographic Column: A C18 reverse-phase column (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm) is a suitable choice.[13]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 10mM ammonium formate (pH adjusted to 3.0 with formic acid) and methanol (e.g., 20:80 v/v) can be effective.[13]

-

Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.[13]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions should be optimized for both propafenone and Propafenone-d5. Example transitions are:

Data Analysis

-

Integrate the peak areas for both the analyte (propafenone) and the internal standard (Propafenone-d5).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Determine the concentration of propafenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic fate of propafenone, the following diagrams are provided.

Caption: Bioanalytical workflow for propafenone quantification.

Caption: Major metabolic pathways of propafenone.

Conclusion

This compound is an indispensable tool for researchers engaged in the bioanalysis of its parent compound. Its commercial availability from reputable suppliers, coupled with its role as a stable isotope-labeled internal standard, enables the development of robust and reliable LC-MS/MS methods for pharmacokinetic and bioequivalence studies. The protocol and workflows detailed in this guide provide a solid foundation for laboratories to implement accurate and precise quantification of propafenone in biological matrices, ultimately contributing to a better understanding of its clinical pharmacology.

References

-

Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]

-

5-Hydroxy this compound, TRC 10 mg. Fisher Scientific. [Link]

-

New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. ResearchGate. [Link]

-

SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry. [Link]

-

DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils. [Link]

-

ANALYTICAL METHOD DEVELOPED AND VALIDATED FOR THE ESTIMATION OF PROPAFENONE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. IJCRT.org. [Link]

-

Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias. PubMed. [Link]

-

Propafenone Therapy and CYP2D6 Genotype. NCBI - NIH. [Link]

-

Clinical pharmacokinetics of propafenone. PubMed. [Link]

-

Nonlinear kinetics of propafenone metabolites in healthy man. PubMed. [Link]

-

Pharmacokinetics and metabolism of the antiarrhythmic agent [3H]-diprafenone in the rat. PubMed. [Link]

-

A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre. [Link]

- Synthesis method of propafenone hydrochloride.

-

Synthesis of propafenone, an antiarrhythmic agent. Indian Journal of Pharmaceutical Sciences. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [Link]

-

PROPAFENONE HYDROCHLORIDE tablet, film coated. DailyMed. [Link]

-

Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

-

Generic Rythmol Availability & Release Date. Drugs.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. daicelpharmastandards.com [daicelpharmastandards.com]

- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 5-Hydroxy this compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 11. sussex-research.com [sussex-research.com]

- 12. nveo.org [nveo.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. ijcrt.org [ijcrt.org]

isotopic purity and labeling efficiency of Propafenone-d5 Hydrochloride

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Propafenone-d5 Hydrochloride

Foreword: The Imperative of Precision in Bioanalysis

In the landscape of modern pharmaceutical development and bioanalysis, the adage "the dose makes the poison" is predicated on our ability to accurately measure that dose. For pharmacokinetic, bioequivalence, and metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for its sensitivity and specificity.[1] The integrity of data generated by these methods, however, is critically dependent on the quality of the internal standards used. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like this compound, are the preferred choice as they exhibit nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and correcting for variations in sample preparation, matrix effects, and instrument response.[2][3]

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive technical overview of the principles and methodologies for assessing the isotopic purity and labeling efficiency of Propafenone-d5 HCl. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind them, ensuring that every measurement is part of a self-validating system that guarantees data of the highest caliber.

Foundational Concepts: Defining Isotopic Quality Attributes

Before delving into analytical methodology, it is crucial to establish a clear and precise vocabulary for the key quality attributes of a deuterated standard. These terms are often used interchangeably, but they describe distinct and critical characteristics.

| Term | Definition | Formula / Rationale |

| Isotopic Purity | The percentage of the deuterated compound that contains the desired number of deuterium atoms (e.g., the d5 species) relative to all other isotopic variants (d0, d1, d2, d3, d4). | % Isotopic Purity = [Intensity of d5 / (Σ Intensities of d0 to d5)] x 100 |

| Labeling Efficiency | The degree to which a specific atomic position in the molecule has been successfully substituted with a deuterium atom. | For a given site: % Efficiency = [Molecules with D at site / Total molecules] x 100 |

| Isotopic Enrichment | The percentage of a specific isotope (e.g., Deuterium) at a particular position or in the entire molecule, above its natural abundance. For deuterated standards, this is often considered synonymous with the abundance of the desired labeled species. | Typically reported as ≥98% for reliable standards.[4] |

A high isotopic purity is paramount. The presence of a significant amount of the unlabeled (d0) species in the internal standard can artificially inflate the measured concentration of the analyte, a phenomenon known as isotopic cross-talk, compromising the accuracy of the entire study.[4]

The Labeled Molecule: this compound

Propafenone is a Class IC antiarrhythmic agent.[5] Its deuterated analog, Propafenone-d5 HCl, is designed to be an ideal internal standard for its quantification.[6][7] The five deuterium atoms are strategically placed on the propylamino-propoxy side chain, a region of the molecule that is stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix.[8] Placing labels on non-exchangeable positions, such as carbon atoms not adjacent to heteroatoms or carbonyls, is a critical design principle for any reliable SIL standard.[8]

Caption: Overall workflow for the characterization of Propafenone-d5 HCl.

Mass Spectrometric Analysis for Isotopic Purity

The core principle of MS analysis is to separate ions based on their mass-to-charge ratio (m/z). The five deuterium atoms in Propafenone-d5 increase its monoisotopic mass by approximately 5.03 Da compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can resolve the isotopic peaks, but tandem mass spectrometry (MS/MS) is most commonly used in bioanalytical quantification. [7][9]

Experimental Protocol: LC-MS/MS for Isotopic Purity Assessment

-

Preparation of Standards:

-

Prepare a stock solution of Propafenone-d5 HCl (e.g., 1 mg/mL) in methanol. [9] * Prepare a corresponding stock solution of unlabeled Propafenone HCl.

-

Create working solutions of both standards at a concentration suitable for MS detection (e.g., 100 ng/mL) using a typical mobile phase like acetonitrile/water with formic acid or ammonium acetate. [7][9]

-

-

Instrumentation and Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer capable of Multiple Reaction Monitoring (MRM). [9] * Ionization: Electrospray Ionization in positive mode (ESI+). [7] * MRM Transitions: The key is to monitor the transition of the precursor ion to a specific, stable product ion. The fragmentation of the propoxy side chain is commonly used. [7]

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Rationale Propafenone (d0) 342.2 116.2 Corresponds to the [CH2-CHOH-CH2-NH-C3H7]+ fragment. [7][9] | Propafenone-d5 | 347.2 | 121.2 | Corresponds to the deuterated [CD2-CDOH-CD2-NH-C3H7]+ fragment. [7]|

-

-

Data Acquisition:

-

Inject the unlabeled Propafenone standard. Acquire data across its mass range to determine the natural isotopic distribution (M, M+1, M+2 peaks due to ¹³C). This is a critical system suitability step.

-

Inject the Propafenone-d5 HCl standard. Acquire full scan data to observe the entire isotopic cluster (d0 to d5).

-

Acquire data using the MRM transitions for both the d0 and d5 species to check for any d0 component in the deuterated standard.

-

-

Data Analysis and Calculation:

-

From the full scan spectrum of the Propafenone-d5 standard, integrate the peak areas for each isotopic species (M, M+1, M+2... up to M+5, corresponding to d0, d1, d2, d3, d4, d5).

-

Correction for Natural Abundance: The intensity of the M+1 peak for the d4 species will overlap with the d5 peak. This contribution from the natural abundance of ¹³C must be subtracted to accurately determine the true intensity of the d5 species. A general method for this correction is essential for accurate enrichment determination. [10] * Calculate the Isotopic Purity using the formula provided in Section 1. For use as an internal standard in regulated bioanalysis, this value should be ≥98%. [4]

-

Caption: MS/MS fragmentation pathway for Propafenone-d5 used in MRM analysis.

NMR Spectroscopic Analysis for Labeling Efficiency & Positional Integrity

NMR spectroscopy provides definitive structural information, confirming that the deuterium atoms are in the correct positions and allowing for the calculation of labeling efficiency at each site. [11]

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

Dissolve a sufficient amount of Propafenone-d5 HCl (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6). [12] * Prepare a corresponding sample of the unlabeled Propafenone HCl standard for direct comparison.

-

-

¹H NMR Analysis:

-

Principle: In a ¹H NMR spectrum, a proton signal will disappear or be significantly reduced in intensity if that proton has been replaced by a deuterium atom.

-

Acquisition: Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples.

-

Analysis:

-

Identify the proton signals corresponding to the side chain in the unlabeled standard's spectrum.

-

In the spectrum of the Propafenone-d5 sample, compare the integration of these side-chain signals to the integration of a stable, un-labeled signal (e.g., aromatic protons).

-

The reduction in the integral value for the side-chain protons directly corresponds to the efficiency of deuterium incorporation at those sites. An efficiency of >99% is expected.

-

-

-

²H (Deuterium) NMR Analysis:

-

Principle: ²H NMR directly detects the deuterium nuclei, providing a clean spectrum showing only the signals from the labeled positions. [11] * Acquisition: Acquire a proton-decoupled ²H NMR spectrum.

-

Analysis:

-

The spectrum should show signals at chemical shifts corresponding to the positions of the side-chain protons in the ¹H spectrum.

-

The presence of these signals confirms the location of the labels. The absence of unexpected signals confirms that no undesired H-D exchange has occurred elsewhere in the molecule.

-

-

Integrating Data for a Comprehensive Certificate of Analysis

The ultimate goal of this rigorous analysis is to produce a reliable Certificate of Analysis (CoA) that provides end-users with the confidence to use the standard in their assays. [2]The CoA for this compound must transparently report:

-

Identity: Confirmed by ¹H NMR, ²H NMR, and MS.

-

Chemical Purity: Determined by HPLC-UV or another suitable method.

-

Isotopic Purity: Determined by MS, with the percentage of d5 and other isotopic variants clearly stated.

-

Labeling Efficiency/Isotopic Enrichment: Confirmed by NMR and MS.

Conclusion: Upholding the Integrity of Bioanalytical Data

The quality of a deuterated internal standard like this compound is not a trivial detail; it is the bedrock upon which the accuracy and reliability of quantitative bioanalysis are built. A meticulous characterization, leveraging the complementary strengths of mass spectrometry and NMR spectroscopy, is non-negotiable. By understanding the principles behind the assessment of isotopic purity and labeling efficiency, and by implementing robust, self-validating protocols, researchers and scientists can ensure that their analytical standards meet the highest levels of scientific integrity. This diligence prevents the introduction of analytical error at the most fundamental level, safeguarding the validity of pharmacokinetic data and, ultimately, supporting the development of safe and effective medicines.

References

- The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard. Benchchem.

- This compound | Stable Isotope. MedchemExpress.com.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

- He Y, Tang C, Mao J, et al. A method for quantitative determination of deuterium content in biological material. Rapid Commun Mass Spectrom. 2005;19(6):838-42.

- Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.

- SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Nat. Volatiles & Essent. Oils. 2021; 8(5):11728-11756.

- 5-Hydroxy Propafenone-D5 (HCl Salt) | CAS 1188265-48-6. Veeprho.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. 2022.

- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio.

- Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. 2008.

- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH.

- Isotope-labeled Pharmaceutical Standards.

- This compound solution CRM single component solution. Sigma-Aldrich.

- Propafenone Impurities. SynZeal.

- Pharmaffiliates Propafenone-impurities. Pharmaffiliates.

- Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Synthesis of Propafenone-an Antiarrhythmic Agent. Indian Journal of Pharmaceutical Sciences.

- Propafenone-d5 (hydrochloride) (CAS Number: 1346605-05-7). Cayman Chemical.

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- 5-Hydroxy this compound | CAS No- 1188265-48-6. Simson Pharma.

- This compound solution. Sigma-Aldrich.

- Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. 2025.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. 2022.

- Propafenone Stable Isotopes Product List. CLEARSYNTH.

- Isotopic labeling. Wikipedia.

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.

- Analytical validation of accelerator mass spectrometry for pharmaceutical development.

- Multiple reactions monitoring (MRM) chromatograms of blank normal human plasma. ResearchGate.

- Interpreting Raw Biological Mass Spectra Using Isotopic Mass-To-Charge Ratio and Envelope Fingerprinting. PubMed. 2013.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. nveo.org [nveo.org]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Bot Verification [rasayanjournal.co.in]

Introduction: The Need for a Stable Isotope-Labeled Standard

An In-Depth Technical Guide to Propafenone-d5 Hydrochloride

This guide provides a comprehensive technical overview of this compound, a critical reagent in modern pharmaceutical analysis. Designed for researchers, scientists, and drug development professionals, this document delves into its physicochemical properties, analytical applications, and the methodologies that ensure its effective use. The narrative emphasizes the scientific rationale behind its application, particularly as an internal standard in mass spectrometry-based bioanalysis.

Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias such as atrial fibrillation and ventricular arrhythmias.[1][2][3] It functions primarily by blocking fast inward sodium channels in cardiac tissue, thereby slowing electrical conduction.[3][4] The drug exhibits complex pharmacokinetics that are nonlinear and subject to significant interindividual variability due to genetic polymorphism of the metabolizing enzyme, CYP2D6.[5][6] This variability necessitates precise and accurate quantification of propafenone and its active metabolites in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[7][8]

This compound is a stable isotope-labeled (SIL) analog of propafenone.[9] It is intended for use as an internal standard (IS) in quantitative analytical methods, most notably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] The incorporation of five deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties. This characteristic is paramount for correcting variations in sample preparation and instrument response, ensuring the highest level of accuracy in bioanalytical assays.[8][11]

Physicochemical Properties and Characterization

The fundamental identity and purity of an analytical standard are the cornerstones of reliable quantitative data. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d₅)phenyl)-3-phenylpropan-1-one, monohydrochloride | [10] |

| CAS Number | 1346605-05-7 | [10][12][13] |

| Molecular Formula | C₂₁H₂₂D₅NO₃ • HCl | [10] |

| Molecular Weight | 382.94 g/mol | [13][14] |

| Appearance | White Solid | [13] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [10] |

| Isotopic Purity | Typically ≥98-99% deuterated forms (d₁-d₅) | [10] |

Rationale and Application in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. The rationale is grounded in the principle of isotope dilution mass spectrometry (IDMS).

Expertise in Practice: The deuterium atoms in Propafenone-d5 HCl make it heavier than the endogenous or administered propafenone. However, its chemical structure is otherwise identical. This ensures that during sample processing—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE)—the analyte and the internal standard exhibit nearly identical recovery rates. Furthermore, when introduced into the mass spectrometer's ion source, they experience the same degree of ionization efficiency or suppression from the sample matrix.[11] This parallel behavior allows the ratio of the analyte's signal to the internal standard's signal to remain constant despite variations in sample handling or instrument performance, leading to highly precise and accurate measurements.

Key Applications:

-

Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles of propafenone.[15]

-

Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug formulation to the brand-name drug.[16][17]

-

Therapeutic Drug Monitoring (TDM): Individualizing dosage regimens for patients to optimize efficacy and minimize toxicity, which is especially important for drugs like propafenone with high pharmacokinetic variability.[7][8]

The metabolic pathway of propafenone is a critical consideration in its analysis, as its primary metabolites are also pharmacologically active.[7][18]

Caption: Metabolic pathway of Propafenone.

Validated Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

This section provides a representative, step-by-step methodology for the simultaneous quantification of propafenone and its active metabolite, 5-hydroxypropafenone, in human plasma. This protocol is a synthesis of established and validated methods found in scientific literature.[15][19][20][21]

Materials and Reagents

-

Reference Standards: Propafenone HCl, 5-Hydroxypropafenone HCl.

-

Internal Standard: Propafenone-d5 HCl.

-

Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.

-

Biological Matrix: K₂EDTA human plasma.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions. Store at 2-8°C.[8]

-

Working Solutions: Prepare serial dilutions of the reference standards in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Propafenone-d5 HCl stock solution with methanol. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.

Sample Preparation (Protein Precipitation)

This method is chosen for its simplicity, speed, and high-throughput capability.

-

Label 1.5 mL microcentrifuge tubes for each sample (calibrator, QC, or unknown).

-

Pipette 100 µL of plasma into the appropriate tubes.

-

Add 300 µL of the internal standard working solution (100 ng/mL in methanol) to each tube. The methanol acts as the protein precipitating agent.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to autosampler vials for injection.

LC-MS/MS Conditions

These conditions serve as a starting point and should be optimized for the specific instrument in use.

-

LC System: UPLC system (e.g., Waters Acquity).

-

Column: C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient appropriate to separate the analytes from matrix interferences.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (m/z):

| Compound | Precursor Ion [M+H]⁺ | Product Ion |

| Propafenone | 342.2 | 116.2 |

| 5-Hydroxypropafenone | 358.2 | 116.2 |

| Propafenone-d5 (IS) | 347.2 | 116.2 |

Trustworthiness through Self-Validation: The choice of MRM transitions is critical for selectivity. The precursor ion corresponds to the protonated molecule, and the product ion is a stable, characteristic fragment. For Propafenone-d5, the precursor ion is shifted by +5 mass units, confirming its identity. The fragment ion (m/z 116.2) is often common between the analyte and IS if the deuterium labels are not on the fragmented portion of the molecule, which can be advantageous for ensuring similar fragmentation behavior.[20]

Caption: Bioanalytical workflow for Propafenone.

Conclusion

This compound is an indispensable tool for researchers and clinicians working with the antiarrhythmic agent propafenone. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods. The principles and protocols outlined in this guide demonstrate how the thoughtful application of reagents like Propafenone-d5 HCl, grounded in a deep understanding of analytical chemistry and drug metabolism, leads to reliable data essential for advancing pharmaceutical science and improving patient care.

References

-

Harron, D. W., & Brogden, R. N. (1992). Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias. Drugs, 43(5), 722-751. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 1398066-02-8. Retrieved from [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American journal of cardiology, 54(9), 9D-12D. Retrieved from [Link]

-

Salerno, D. M., Granrud, G., Sharkey, P., Asinger, R., & Hodges, M. (1986). Clinical pharmacology of propafenone. Circulation, 73(2 Pt 2), II109-II114. Retrieved from [Link]

-

Funck-Brentano, C., Kroemer, H. K., Pavlou, H., Woosley, R. L., & Roden, D. M. (1990). Clinical pharmacokinetics of propafenone. Clinical pharmacokinetics, 19(5), 357-372. Retrieved from [Link]

-

The Pharma Expert. (2024, December 13). Pharmacology of Propafenone; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects [Video]. YouTube. Retrieved from [Link]

-

Massart, C., & Sahnoun, Z. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. In Methodological Surveys in Biochemistry and Analysis (Vol. 22, pp. 307-312). Royal Society of Chemistry. Retrieved from [Link]

-

Lanchote, V. L., Marques, M. P., Coelho, E. B., & de Cássia, R. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 526-531. Retrieved from [Link]

-

Liu, Y., Jia, C., Liu, G., Li, S., Lu, C., & Zhang, M. (2012). A sensitive and rapid LC-MS-MS method for simultaneous determination of propafenone and its active metabolite 5-hydroxypropafenone in human plasma and its application in a pharmacokinetic study. Journal of chromatographic science, 50(6), 519-525. Retrieved from [Link]

-

Nirogi, R., Kandikere, V., Komarneni, P., Aleti, R., & Boggavarapu, R. (2013). A rapid and sensitive LC-MS/MS assay for the determination of propafenone and its active metabolite 5-hydroxy propafenone in human plasma. Journal of pharmaceutical analysis, 3(6), 441-449. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 1346605-05-7. Retrieved from [Link]

-

Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2021). Development and validation of chromatographic technique for analysis of propafenone. Natural Volatiles & Essential Oils, 8(5), 11728-11756. Retrieved from [Link]

-

Kroemer, H. K., Echizen, H., & Eichelbaum, M. (1991). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of chromatography, 567(2), 439-449. Retrieved from [Link]

-

Sree, G. S., Sravani, S., & Rao, J. V. L. N. S. (2017). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(8), 3426-3431. Retrieved from [Link]

-

Lanchote, V. L., Marques, M. P., Coelho, E. B., & de Cássia, R. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Hu, X. L., Zhu, C. Q., Xu, J. G., & Li, Y. (2009). Determination of propafenone hydrochloride by flow-injection analysis coupled with resonance light scattering detection. Luminescence, 24(2), 79-83. Retrieved from [Link]

-

Clinical Trials Arena. (2023). Propafenone Hydrochloride – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Synapse. (2024, June 14). What is Propafenone Hydrochloride used for?. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparing Propafenone Hydrochloride And Its Intermediates. Retrieved from [Link]

-

IPRally. (2022). CN115124409 - Preparation method of propafenone hydrochloride intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride.

-